![molecular formula C12H13ClO3 B2770479 Ethyl 4-(chloroacetyl)-phenylacetate CAS No. 7706-78-7](/img/structure/B2770479.png)
Ethyl 4-(chloroacetyl)-phenylacetate
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Overview
Description
Ethyl 4-chloroacetoacetate, also known as Ethyl 4-(chloroacetyl)-phenylacetate, is a colorless to pale reddish-yellow clear liquid . It is used as an intermediate for organic syntheses, such as ethyl 4-chloro-3-arylaminocrotonates, diethyl succinylsuccinate, 2-alkyl-4-hydroxy-6-chloromethylpyrimidines, and 4-chloromethylcoumarines .
Synthesis Analysis
The synthesis of Ethyl 4-chloroacetoacetate involves a method for continuously synthesizing ethyl 4-chloroacetoacetates . This method includes pumping a cooled diketene solution into a falling film reactor through a metering pump, enabling the cooled diketene solution to uniformly form a film through a distributor, and flow into the reactor from a tower top . Another method involves the reaction of cyanoacetohydrazide with various reactants resulting in unique properties .
Molecular Structure Analysis
The molecular formula of Ethyl 4-chloroacetoacetate is C6H9ClO3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .
Chemical Reactions Analysis
The reaction between acyl chlorides and amines involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The reaction happens in two main stages - an addition stage, followed by an elimination stage .
Physical And Chemical Properties Analysis
Ethyl 4-chloroacetoacetate has a melting point of -8 °C and a boiling point of 115 °C/14 mmHg . It has a density of 1.218 g/mL at 25 °C and a refractive index of n 20/D 1.452 . It is a clear colorless to pale reddish-yellow liquid .
Scientific Research Applications
- Medicinal chemists use it to design novel drugs due to its potential as a scaffold for drug candidates. Researchers explore its derivatives for antiviral, antibacterial, or anticancer properties .
- E4CAPA could be incorporated into glassy gels, enhancing their mechanical strength and conductivity. These gels find applications in flexible electronics, sensors, and self-healing materials .
- In the realm of conductive polymers, E4CAPA contributes to materials like poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT finds applications in OLEDs, photovoltaics, and flexible electronics .
Organic Synthesis and Medicinal Chemistry
Glassy Gels and Novel Materials
Electrochemical Energy Storage
Antistatic Coatings and Conductive Polymers
Mechanism of Action
The mechanism of action of Ethyl 4-chloroacetoacetate involves a nucleophilic addition/elimination reaction between acyl chlorides (acid chlorides) and amines . In the addition stage, an ethylamine molecule becomes attached to the carbon in the ethanoyl chloride. As the lone pair on the nitrogen approaches the fairly positive carbon in the ethanoyl chloride, it moves to form a bond with it .
Safety and Hazards
Ethyl 4-chloroacetoacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 2-[4-(2-chloroacetyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIBXLDZABFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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